Avalide is marketed by Sanofi-Aventis and is available in various formulations, typically as oral tablets. The combination of Irbesartan, an angiotensin II receptor blocker, and Hydrochlorothiazide, a thiazide diuretic, enhances blood pressure control compared to either component alone.
Avalide falls under the classification of antihypertensive medications. It is categorized as a combination drug due to its dual-action mechanism targeting different pathways in blood pressure regulation.
The synthesis of Irbesartan, one of the key components of Avalide, has been explored through various methods. Notably:
The synthesis typically involves multiple steps:
The synthesis involves several key reactions:
Reactions are monitored using thin-layer chromatography (TLC) to ensure completion before proceeding to purification steps.
Irbesartan works by selectively blocking the action of angiotensin II, a potent vasoconstrictor, at its receptor sites. This leads to vasodilation and decreased blood pressure.
The diuretic effect of Hydrochlorothiazide complements this by promoting sodium excretion, further aiding in blood pressure reduction.
Avalide is primarily used in clinical settings for managing hypertension. Its dual-action mechanism allows for effective blood pressure control while minimizing side effects associated with higher doses of single agents.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3